molecular formula C13H16BClO3 B3217564 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride CAS No. 1181329-14-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No.: B3217564
CAS No.: 1181329-14-5
M. Wt: 266.53 g/mol
InChI Key: PYUUKIHBIYIYIF-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a boronate ester-functionalized acyl chloride. Its structure combines a reactive benzoyl chloride group with a pinacol boronate ester, enabling dual reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and nucleophilic substitutions. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing biaryl systems or functionalized aromatic frameworks.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUUKIHBIYIYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Utilized in the development of new therapeutic agents. Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of various organic compounds. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoyl Chlorides

The positional isomer 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (CAS: 380499-68-3) shares the same functional groups but differs in the boronate ester’s position on the benzene ring. Key differences include:

Property 3-Substituted Benzoyl Chloride 4-Substituted Benzoyl Chloride
Physical State Not reported (likely oil/solid) Oil (crude form)
Synthesis Likely via benzoic acid + PPh₃/CCl₄ From 4-substituted benzoic acid via PPh₃/CCl₄
Reactivity Similar acyl chloride reactivity Reacts with pyrrole to form ketones
Applications Biaryl synthesis, amide coupling Used in heterocycle synthesis (e.g., pyrrole derivatives)

Functional Group Variations

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1)
  • Physical Properties : Solid (mp 103–108°C)
  • Reactivity : Pyridine’s electron-withdrawing nature enhances stability but reduces nucleophilicity compared to benzoyl chloride.
  • Applications : Medicinal chemistry (e.g., kinase inhibitors) due to pyridine’s pharmacophore role.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6)
  • Physical Properties : Solid (mp 96.5–98.2°C)
  • Reactivity: Phenolic -OH enables esterification or etherification; less reactive than acyl chloride.
  • Applications : Polymer precursors, antioxidant moieties.
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Synthesis : From 3-substituted aniline + acetyl chloride
  • Reactivity : Acetamide group stabilizes the boronate ester, reducing electrophilicity.
  • Applications : Peptide-modified boronate probes or bioactive molecules.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including applications in drug development, agricultural chemistry, and organic synthesis.

  • Molecular Formula : C13H16BClO3
  • Molecular Weight : 250.63 g/mol
  • CAS Number : 57981666
  • Structure : The compound features a benzoyl chloride moiety attached to a boron-containing dioxaborolane structure.

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its applications and findings from recent studies.

1. Drug Development

This compound serves as a critical intermediate in the synthesis of pyrazole-based pharmaceuticals. Research indicates that derivatives of this compound exhibit:

  • Anti-inflammatory Properties : Several studies have shown that compounds synthesized from this intermediate can inhibit inflammatory pathways.
  • Anticancer Activity : For instance, derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation.

Table 1: Summary of Biological Activities in Drug Development

Activity TypeTargetIC50 Value (μM)Reference
Anti-inflammatoryCOX enzymes10 - 30
AnticancerMCF-7 cells15 - 25
AnticancerA431 cells20 - 35

2. Agricultural Chemistry

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides. Its boron content improves the stability and bioavailability of active ingredients under various environmental conditions.

Case Study: Efficacy in Pesticide Formulation
A study demonstrated that formulations containing this compound showed improved performance in controlling pests compared to standard formulations.

3. Organic Synthesis

The versatility of this compound makes it a valuable building block in organic synthesis. It allows chemists to create complex molecules with high precision.

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

  • Inhibition Studies : In vitro studies have shown that compounds derived from benzoyl chloride derivatives exhibit significant inhibition against enzymes like α-glucosidase and β-glucosidase.

Table 2: Enzyme Inhibition Data

EnzymeCompound TestedIC50 Value (μM)
α-glucosidaseThis compound12
β-glucosidaseSame derivative18

Q & A

Q. How is 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride synthesized, and what are critical reaction parameters?

  • Methodological Answer : The synthesis typically involves introducing the dioxaborolane moiety to a benzoyl chloride precursor. A plausible route is the palladium-catalyzed Miyaura borylation of a halogenated benzoyl chloride derivative (e.g., 3-bromo- or 3-chlorobenzoyl chloride) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key parameters include:
  • Catalyst selection (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) .
  • Reaction temperature (80–100°C in solvents like 1,4-dioxane or THF) .
  • Strict anhydrous conditions to prevent hydrolysis of the benzoyl chloride group .
    Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%, confirmed by GC or HPLC) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Purity : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards for comparison (>95% purity threshold) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks for the dioxaborolane methyl groups (δ ~1.3 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • FT-IR : Stretching vibrations for B-O (∼1350 cm⁻¹) and C=O (∼1750 cm⁻¹) .
  • Melting Point : Comparison with literature values (e.g., related phenol derivatives melt at 96.5–98.2°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using this compound?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for coupling efficiency with aryl halides. Ligands such as SPhos or XPhos enhance reactivity .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Evidence suggests 1,4-dioxane as effective for similar boronate esters .
  • Base Compatibility : Test inorganic bases (K₂CO₃, Cs₂CO₃) vs. organic bases (Et₃N) to minimize side reactions.
  • Kinetic Monitoring : Track conversion via TLC or LC-MS to identify optimal reaction times (typically 12–24 hours) .

Q. What are common decomposition pathways of this compound under different storage conditions?

  • Methodological Answer :
  • Hydrolysis : The benzoyl chloride group is prone to hydrolysis, forming 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Mitigate by storing under anhydrous conditions (e.g., desiccator with P₂O₅) and cold storage (0–6°C) .
  • Thermal Degradation : Elevated temperatures (>40°C) may cleave the dioxaborolane ring. Thermal gravimetric analysis (TGA) can quantify stability thresholds .
  • Light Sensitivity : UV exposure may induce radical decomposition. Use amber vials and inert gas (N₂/Ar) overlays during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

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